

Application Notes: Ferene-S Protocol for Serum Iron Quantification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital trace element essential for various physiological processes, including oxygen transport via hemoglobin and myoglobin, and as a cofactor in many enzymatic reactions. The quantification of serum iron is a critical diagnostic tool for assessing iron metabolism and investigating related disorders such as iron deficiency anemia, hemochromatosis, and liver damage.[1] The **Ferene-S** method provides a sensitive and specific colorimetric assay for the determination of iron concentration in serum and plasma samples. This direct colorimetric determination does not require deproteinization, simplifying the workflow.[2]

The **Ferene-S** assay is based on the principle of iron release from its transport protein, transferrin, at an acidic pH. Subsequently, the released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid. The ferrous iron then reacts with the chromogen **Ferene-S** (3-(2-pyridyl)-5,6-bis[2-(5-furylsulfonic acid)]-1,2,4-triazine) to form a stable, blue-colored complex.[2] The intensity of this color, measured spectrophotometrically at approximately 590-600 nm, is directly proportional to the iron concentration in the sample.[1][3]

Principle of the Method

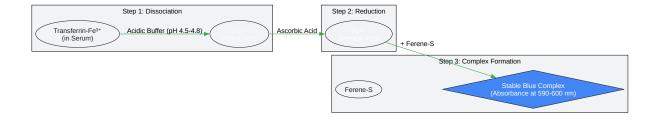
The **Ferene-S** method for serum iron quantification involves a three-step biochemical process that occurs in a single reaction mixture:



- Dissociation: In an acidic buffer (pH 4.5-4.8), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[1][2]
- Reduction: A reducing agent, such as ascorbic acid, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[1][4]
- Complex Formation: The ferrous iron (Fe²⁺) reacts with the specific complexing agent
 Ferene-S to form a stable, intensely colored blue complex.[1][3]

The absorbance of the resulting complex is then measured, and the iron concentration is determined by comparing it to a known standard.

Biochemical Pathway



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Caption: Biochemical pathway of the **Ferene-S** assay for iron quantification.

Quantitative Data Summary



Parameter	Value Reference		
Linearity	5 - 1000 μg/dL [2]		
1 - 180 μmol/L (5.6 - 1005 μg/dL)	[3]		
Wavelength	600 nm (or 596 nm) [1]		
Incubation Time	~5 minutes	[1]	
Color Stability	At least 1 hour	L hour [1]	
Interfering Substances			
Bilirubin	No significant interference up to 15 mg/dL [2]		
No significant interference up to 60 mg/dL	[3]		
Lipemia (Triglycerides)	No significant interference up to 1500 mg/dL	[2]	
No significant interference up to 1000 mg/dL	[3]		
Copper	Potential for positive interference, eliminated by thiourea	[5][6][7]	
Hemolysis	Causes increased results	[3]	
Anticoagulants	EDTA, oxalate, or citrate should not be used	[4]	

Expected Serum Iron Values

The following are typical reference ranges for serum iron. However, each laboratory should establish its own reference intervals based on its population.[1]



Population	Conventional Units (μg/dL)	SI Units (µmol/L)	Reference
Males	65 - 175	11.6 - 31.3	[1]
Females	50 - 170	9.0 - 30.4	[1]

Experimental Protocol

This protocol is a generalized procedure based on common practices for the **Ferene-S** assay. Reagent compositions and volumes may vary between commercial kits, and users should always refer to the specific manufacturer's instructions.

Materials and Reagents

- Iron Reagent A (Buffer/Reducing Agent): Acetate buffer (pH 4.5-4.8) containing a reducing agent like ascorbic acid.[1][2] Some formulations may also contain guanidine hydrochloride and a copper-masking agent like thiourea.[2][4]
- Iron Reagent B (Chromogen): A solution containing Ferene-S.[1]
- Iron Standard: A solution of known iron concentration (e.g., 200 μg/dL).[4]
- Samples: Human serum or heparinized plasma, collected in the morning. Avoid hemolysis and the use of EDTA, oxalate, or citrate as anticoagulants.[4]
- Control Sera: Commercial control sera with known iron concentrations.
- Spectrophotometer or Plate Reader: Capable of measuring absorbance at 590-600 nm.
- Pipettes and Pipette Tips
- Cuvettes or 96-well plates
- Distilled or Deionized Water
- 0.9% Saline Solution (for dilutions)



Sample Handling and Preparation

- Use iron-free disposable plasticware or acid-washed (HCl 0.1 N) glassware to prevent contamination.[4]
- Collect blood samples in the morning. Serum iron levels can fluctuate throughout the day.[3]
- Separate serum or plasma from blood cells within 2 hours of collection to minimize hemolysis.
- Samples can be stored at 2-8°C for up to 7 days or at -20°C for up to one year.[2]

Assay Procedure (Manual Method)

- Reagent Preparation: Prepare the working reagent by mixing the Buffer/Reducing Agent and the Chromogen solution according to the kit manufacturer's instructions. Allow reagents and samples to reach room temperature before use.
- Assay Setup: Label cuvettes or wells for a reagent blank, standard, controls, and samples.
- Pipetting:
 - Reagent Blank: Add the specified volume of distilled water or saline.
 - Standard: Add the specified volume of the Iron Standard.
 - Controls: Add the specified volume of control sera.
 - Samples: Add the specified volume of patient serum or plasma.
- Reaction Initiation: Add the working reagent to all tubes/wells.
- Incubation: Mix gently and incubate for approximately 5 minutes at room temperature, protected from direct light.[1]
- Measurement: Measure the absorbance of the standard, controls, and samples against the reagent blank at 600 nm. The final color is stable for at least one hour.[1]



Calculation of Results

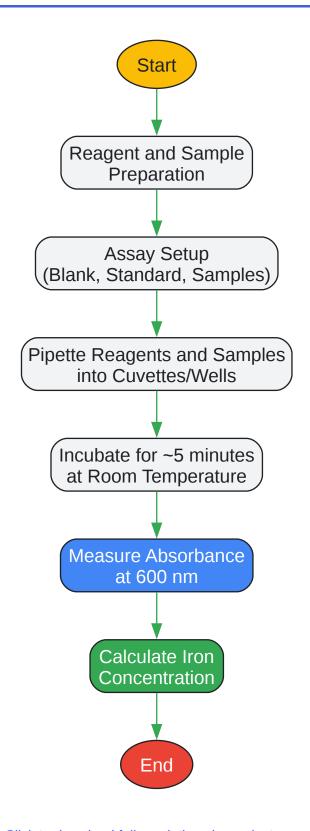
The iron concentration in the sample is calculated using the following formula:

Iron Concentration (μ g/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (μ g/dL)

For automated analyzers, the results are typically calculated automatically based on a stored calibration curve.[1]

Experimental Workflow





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Caption: General experimental workflow for the **Ferene-S** serum iron assay.



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